
Ethenamine,2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenamine,2-(4-nitrophenyl)-, also known as 2-(4-nitrophenyl)ethylamine hydrochloride, is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)ethylamine hydrochloride typically involves the nitration of phenethylamine. The process begins with the slow addition of phenethylamine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred, and the product is isolated by neutralization and crystallization .
Industrial Production Methods
Industrial production of 2-(4-nitrophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitrophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(4-aminophenyl)ethylamine.
Substitution: Various substituted phenethylamines.
Condensation: Imines or Schiff bases.
Applications De Recherche Scientifique
2-(4-nitrophenyl)ethylamine hydrochloride is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: In the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)ethylamine hydrochloride depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound without the nitro substitution.
2-(4-aminophenyl)ethylamine: The reduced form of 2-(4-nitrophenyl)ethylamine.
4-nitrophenethylamine: A similar compound with a nitro group at the para position but without the ethylamine side chain.
Uniqueness
2-(4-nitrophenyl)ethylamine hydrochloride is unique due to the presence of both the nitro group and the ethylamine side chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(E)-2-(4-nitrophenyl)ethenamine |
InChI |
InChI=1S/C8H8N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,9H2/b6-5+ |
Clé InChI |
XULFFXQSSRQCIE-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


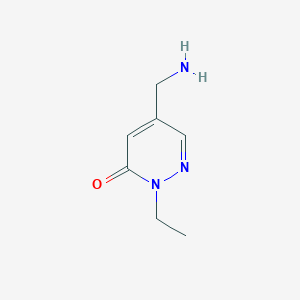
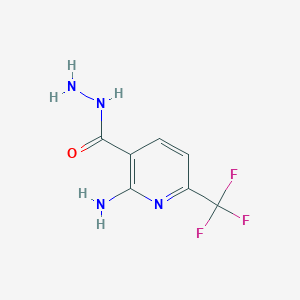
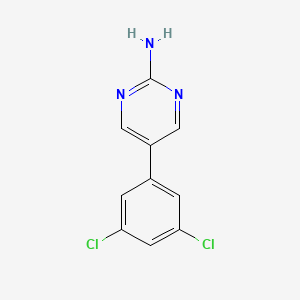


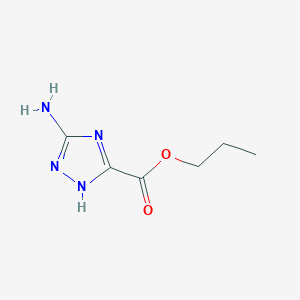
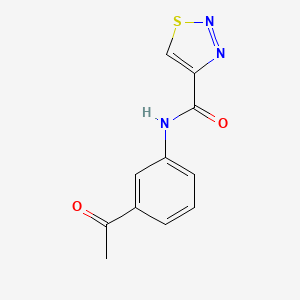






![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)
